Introduction: Unveiling the 2H-Chromen-6-ol Scaffold
Introduction: Unveiling the 2H-Chromen-6-ol Scaffold
An In-depth Technical Guide to 2H-Chromen-6-ol: Structure, Properties, and Core Applications
The 2H-chromene (2H-1-benzopyran) framework is a privileged heterocyclic motif integral to a vast array of natural products and pharmacologically active molecules. These structures, characterized by a fused benzene and 2H-pyran ring, exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses specifically on 2H-chromen-6-ol , a derivative distinguished by a hydroxyl group at the C-6 position. This phenolic moiety is a critical pharmacophore, strongly suggesting significant potential as an antioxidant and a versatile building block in medicinal chemistry. This document serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of its chemical identity, physicochemical properties, and a validated experimental protocol to assess its primary biological activity.
Part 1: Core Chemical Identity
A precise understanding of a compound's structure and fundamental properties is the bedrock of all subsequent research and development.
Chemical Structure and Identifiers
The structure of 2H-chromen-6-ol consists of the core bicyclic 2H-chromene system with a hydroxyl (-OH) substituent on the benzene ring.
| Identifier | Value | Source |
| IUPAC Name | 2H-chromen-6-ol | |
| CAS Number | 96549-65-4 | |
| Molecular Formula | C₉H₈O₂ | |
| Molecular Weight | 148.16 g/mol | |
| Canonical SMILES | C1C=CC2=C(O1)C=CC(=C2)O | |
| InChIKey | NAHHIXKSGGSPOL-UHFFFAOYSA-N |
Physicochemical and Computed Properties
The predicted physicochemical properties of 2H-chromen-6-ol provide initial insights into its behavior in biological and chemical systems, guiding formulation and experimental design.
| Property | Value | Interpretation & Significance | Source |
| XLogP3-AA | 1.9 | Indicates moderate lipophilicity, suggesting reasonable cell membrane permeability. | |
| Hydrogen Bond Donors | 1 | The single phenolic hydroxyl group can donate a hydrogen bond, crucial for receptor interactions and antioxidant activity. | |
| Hydrogen Bond Acceptors | 2 | The ether and hydroxyl oxygens can accept hydrogen bonds, influencing solubility and binding. | |
| Polar Surface Area | 29.5 Ų | Suggests good potential for oral bioavailability and transport across the blood-brain barrier. | |
| Rotatable Bond Count | 0 | The rigid, bicyclic structure limits conformational flexibility, which can be advantageous for specific receptor binding. |
Part 2: Synthesis and Biological Landscape
While a specific, dedicated synthesis for 2H-chromen-6-ol is not extensively documented, the general synthesis of the 2H-chromene scaffold is well-established, offering clear pathways to its production.
General Synthetic Strategies for the 2H-Chromene Core
The construction of the 2H-chromene ring system is typically achieved through cyclization reactions. A prevalent and efficient method involves the gold-catalyzed hydroarylation (6-endo-dig cyclization) of propargyl aryl ethers. This approach is versatile and tolerates a wide range of functional groups. Another strategy involves the annulation of phenols (like hydroquinone, a precursor to the 6-hydroxy moiety) with α,β-unsaturated aldehydes, often promoted by amino acids or other catalysts.
Anticipated Biological Activities and Applications
The 2H-chromene scaffold is a cornerstone in drug discovery, and the inclusion of a 6-hydroxy group strongly directs its potential biological profile.
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Antioxidant Activity : Phenolic compounds are renowned for their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of 2H-chromen-6-ol can donate a hydrogen atom to neutralize reactive oxygen species (ROS), mitigating oxidative stress. This makes it a prime candidate for applications in neurodegenerative diseases, cardiovascular disorders, and conditions linked to oxidative damage.
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Anticancer Potential : Numerous chromene derivatives have demonstrated significant anticancer activity. Mechanisms can vary, but some derivatives have been shown to inhibit critical pathways like the Hypoxia-Inducible Factor-1 (HIF-1) pathway or induce apoptosis in cancer cell lines. The 2H-chromen-6-ol structure serves as a valuable starting point for developing more complex and potent anticancer agents.
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Antimicrobial Effects : The chromene nucleus is present in many compounds with antimicrobial properties. Modifications of the core 2H-chromen-6-ol structure could lead to novel agents effective against various bacterial and fungal strains.
Part 3: Validated Experimental Protocol: DPPH Radical Scavenging Assay
To empirically validate the anticipated antioxidant activity of 2H-chromen-6-ol, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, reliable, and widely accepted method. It provides a self-validating system when run with an appropriate standard.
Principle of the DPPH Assay
The DPPH assay is based on the reduction of the stable DPPH free radical. In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm. When an antioxidant, such as 2H-chromen-6-ol, donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H. This reduction causes a color change from violet to a pale yellow, and the corresponding decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the compound.
Detailed Step-by-Step Methodology
Reagent Preparation:
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DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of analytical grade methanol. Store this solution in an amber bottle at 4°C to protect it from light.
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Test Compound Stock Solution: Prepare a stock solution of 2H-chromen-6-ol (e.g., 1 mg/mL) in methanol. From this stock, create a series of dilutions to obtain a range of concentrations for testing.
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Standard Antioxidant Stock Solution: Prepare a stock solution of a standard antioxidant like Trolox or Gallic Acid (e.g., 1 mg/mL) in methanol. Create a series of dilutions from this stock to generate a standard curve.
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Blank: Use pure methanol as the blank.
Assay Procedure (96-well microplate format):
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Pipette 100 µL of each dilution of the test compound (2H-chromen-6-ol) and the standard into separate wells of a 96-well microplate.
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Pipette 100 µL of methanol into the blank wells (for the control).
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Add 100 µL of the 0.1 mM DPPH solution to all wells.
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Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
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After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis and Validation
The trustworthiness of the protocol is ensured by calculating the percentage of radical scavenging activity and comparing it against a known standard.
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Calculate the Percentage Inhibition: The radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
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Abs_control is the absorbance of the DPPH solution with the methanol blank.
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Abs_sample is the absorbance of the DPPH solution with the test compound or standard.
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Determine the IC₅₀ Value: Plot the % Inhibition against the concentration of the test compound and the standard. The IC₅₀ value is the concentration of the sample required to scavenge 50% of the DPPH free radicals. A lower IC₅₀ value indicates a higher antioxidant activity. The comparison of the IC₅₀ of 2H-chromen-6-ol to that of Trolox or Gallic Acid provides a validated measure of its relative antioxidant potency.
Conclusion
2H-chromen-6-ol emerges as a compound of significant interest for researchers in medicinal chemistry and drug discovery. Its core heterocyclic structure, combined with a key phenolic hydroxyl group, positions it as a potent antioxidant and a versatile scaffold for the synthesis of novel therapeutic agents. The established chemical properties and the provided validated protocol for assessing its antioxidant capacity offer a solid foundation for further investigation into its anticancer, antimicrobial, and other potential pharmacological activities.
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